Methyl 2-(2-chloro-4-cyano-6-methoxyphenoxy)acetate
Overview
Description
Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate is an organic compound with a complex structure that includes a chloro, cyano, and methoxy group attached to a phenoxy ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-4-cyano-6-methoxyphenoxy)acetate typically involves the reaction of 2-chloro-4-cyano-6-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of 2-chloro-4-cyano-6-methoxyphenoxyacetic acid.
Reduction: Formation of 2-chloro-4-amino-6-methoxyphenoxyacetate.
Scientific Research Applications
Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-4-cyano-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like cyano and chloro can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-methylphenoxyacetate
- 4-Chloro-2-methylphenoxyacetic acid
- Methyl cyanoacetate
Uniqueness
Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both cyano and methoxy groups on the phenoxy ring differentiates it from other similar compounds, providing unique opportunities for its application in various fields.
Properties
IUPAC Name |
methyl 2-(2-chloro-4-cyano-6-methoxyphenoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-4H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFKGVOXEVYNGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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